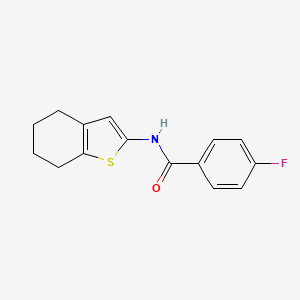

![molecular formula C20H23N5O B5539012 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naphthalene and naphthalimide derivatives are important in various applications due to their unique structural and electronic properties. These compounds are extensively studied for their potential in organic electronics, photovoltaics, sensors, and medicinal applications, including anticancer, antibacterial, and imaging agents (Chlebosz et al., 2023).

Synthesis Analysis

The synthesis of naphthalene and naphthalimide derivatives typically involves reactions of naphthalenetetracarboxylic dianhydride with various amines. These reactions yield a wide range of N-alkylated derivatives characterized by diverse solubility, assembly, and electronic properties (Chlebosz et al., 2023).

Molecular Structure Analysis

The molecular structure of these compounds is defined by their naphthalene framework and the substituted imide groups. These structures enable extensive π-conjugation, affecting their interaction with biological targets and electronic properties. Detailed X-ray diffraction studies have revealed distinct packing patterns influenced by the length of alkyl substituents (Chlebosz et al., 2023).

Chemical Reactions and Properties

Naphthalimide derivatives undergo various chemical reactions, including intercalation with DNA, which is crucial for their medicinal applications. The reactivity is highly dependent on the substituents on the naphthalene core, which can be tailored to achieve desired biological activities (Gong et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility and crystal morphology of naphthalene diimides, are significantly influenced by the alkyl chain length of the substituents. These properties are critical for their application in organic electronics and photovoltaics (Chlebosz et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key for the application of naphthalimide derivatives in medicinal chemistry. The planar structure and electronic configuration of these compounds make them excellent candidates for fluorescent probes, imaging agents, and anticancer drugs (Gong et al., 2016).

Aplicaciones Científicas De Investigación

Neurological Research Applications

One of the significant applications of derivatives similar to N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide is in the diagnosis and research of Alzheimer's disease. A study utilized a hydrophobic radiofluorinated derivative of a related compound in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease (AD) patients. This noninvasive technique is expected to aid in the diagnostic assessment of AD and assist in monitoring response during experimental treatments (Shoghi-Jadid et al., 2002).

Chemical Synthesis and Antibacterial Research

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide and its analogs have been explored for their potential in synthesizing compounds with antibacterial properties. For instance, pyridonecarboxylic acids and their analogues have been synthesized and evaluated for their antibacterial activity, showcasing the chemical versatility and potential pharmaceutical applications of such compounds (Egawa et al., 1984).

Advanced Material Research

Compounds related to N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide are also being investigated in the development of advanced materials, such as in the fabrication of perovskite solar cells. A study reported the use of a naphthalene diimide-based nonfullerene electron transporting material, which achieved high power conversion efficiency and stability in perovskite solar cells, indicating the potential of such compounds in enhancing renewable energy technologies (Jung et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-3-21-18-13-14(2)24-20(25-18)23-12-11-22-19(26)17-10-6-8-15-7-4-5-9-16(15)17/h4-10,13H,3,11-12H2,1-2H3,(H,22,26)(H2,21,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCBAENCQKVTAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)